1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-2-12(15)14-6-4-13(5-7-14)9-11-3-8-16-10-11/h2-3,8,10H,1,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYXHRPHIIPNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Piperazine-Thiophene Linkage Formation
The thiophen-3-ylmethyl group is introduced via nucleophilic substitution or transition metal-catalyzed coupling.
Alkylation of Piperazine
A common approach involves reacting 3-(bromomethyl)thiophene with unprotected piperazine under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates alkylation at 60–80°C over 12–24 hours. Yields range from 45–65%, with purification requiring column chromatography (silica gel, chloroform/methanol mixtures).
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between 3-(chloromethyl)thiophene and piperazine derivatives has been reported in patent literature. Using Pd(OAc)₂/Xantphos as a catalyst system and cesium carbonate as a base in toluene at 110°C achieves 70–75% conversion. This method minimizes byproducts compared to traditional alkylation.
Propenone Group Installation
The α,β-unsaturated ketone is typically introduced via acylation followed by dehydration.
Acylation with Acryloyl Chloride
Reacting 4-(thiophen-3-ylmethyl)piperazine with acryloyl chloride in dichloromethane at 0–5°C in the presence of triethylamine yields the target compound. This method requires strict temperature control to prevent polymerization, with yields of 50–60% after recrystallization from ethanol.
Claisen-Schmidt Condensation
Alternative routes employ condensation between 4-(thiophen-3-ylmethyl)piperazine-1-carbaldehyde and acetyl chloride derivatives. Using sodium hydride as a base in tetrahydrofuran (THF) at reflux (66°C) generates the enone system via dehydration. Yields are moderate (40–50%) due to competing side reactions.
Optimized Reaction Conditions
Solvent Systems
Purification Challenges
Scalability Considerations
Industrial-scale synthesis favors alkylation over coupling due to lower catalyst costs. Pilot studies demonstrate:
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl group to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Electrophiles such as halogens or nitro groups; reactions are conducted in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one has been investigated for its potential therapeutic applications, particularly in treating metabolic disorders and central nervous system diseases. Compounds with similar structures have shown efficacy in inhibiting enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is relevant for conditions such as type 2 diabetes and obesity .
Case Study:
A study highlighted the use of related thiophene-piperazine compounds in treating cognitive impairments associated with Alzheimer's disease. These compounds demonstrated significant binding affinity to relevant receptors, suggesting potential for further development into therapeutic agents .
Antimicrobial Activity
Biological Evaluation:
Research indicates that derivatives containing thiophene and piperazine exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 14 to 17 mm.
Data Table: Antimicrobial Activity of Thiophene Derivatives
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one | 15 | Staphylococcus aureus |
| Related Thiophene Derivative | 17 | Escherichia coli |
Anticancer Properties
Anti-Proliferative Effects:
The anti-proliferative activity of this compound has been evaluated against various cancer cell lines using the MTT assay. Results indicated that structural modifications can significantly influence cytotoxicity, with some analogs showing higher potency against hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) cells compared to standard drugs like Doxorubicin .
Data Table: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| HePG-2 | 10 | Doxorubicin (15) |
| MCF-7 | 8 | Doxorubicin (12) |
Material Science Applications
Organic Electronics:
The unique electronic properties of 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one make it suitable for applications in organic semiconductors and light-emitting diodes (OLEDs). The thiophene ring enhances charge transport properties, which is critical for developing efficient organic electronic devices.
Mechanism of Action
The mechanism of action of 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring’s substitution pattern significantly impacts biological activity and physicochemical properties. Key analogs include:
Table 1: Piperazine Substituent Comparison
- Electron-Withdrawing Groups : The 4-bromophenylsulfonyl group in 5f enhances polarity and may improve solubility, correlating with anti-diabetic activity .
- Bulky Substituents : The bis(4-methoxyphenyl)methyl group in induces chair conformations in piperazine and stabilizes crystals via intermolecular hydrogen bonds, suggesting improved shelf life .
Propenone Modifications
The propenone moiety’s aryl substituents influence reactivity and target engagement:
Table 2: Propenone Substituent Comparison
Research Findings and Implications
Anti-Diabetic Activity: Sulfonyl-piperazine enones (e.g., 5f) demonstrate efficacy, suggesting the target’s thiophene-methyl group could be explored for similar applications .
Covalent Inhibition: DC-TEAD3in02’s high purity and covalent binding mechanism underscore the importance of propenone’s electrophilicity, a trait shared with the target compound .
Crystallographic Stability : Hydrogen-bonded networks in bis(aryl)methyl analogs () suggest strategies for enhancing the target’s solid-state stability .
Thiophene Position Matters : Thiophen-2-yl analogs (–15) are more prevalent in literature, but the target’s 3-ylmethyl variant may offer unexplored selectivity in kinase or GPCR modulation .
Biological Activity
1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one, a heterocyclic compound featuring a thiophene ring and a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and applications based on diverse research findings.
Synthesis
The synthesis of 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one typically involves the condensation of thiophene derivatives with piperazine. A common method includes reacting thiophene-3-carbaldehyde with piperazine in the presence of a base like potassium carbonate, using ethanol as a solvent under elevated temperatures. This approach facilitates the formation of the desired product while ensuring high yield and purity.
Antimicrobial Properties
Research indicates that compounds containing thiophene and piperazine moieties exhibit significant antimicrobial activity. For instance, related derivatives have shown potent antibacterial effects against various strains including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with inhibition zones ranging from 14 to 17 mm . Such findings suggest that 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one may possess similar antimicrobial efficacy.
Anti-Proliferative Activity
The anti-proliferative effects of this compound have been evaluated against several human cancer cell lines using the MTT assay. Results showed that derivatives with similar structures demonstrated varying degrees of cytotoxicity, indicating that modifications in substituents can significantly influence biological activity. For example, certain analogs exhibited higher potency against hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) cells compared to standard anticancer drugs like Doxorubicin .
Mechanistic Insights
The biological activity of 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one is believed to be linked to its ability to interact with specific biological targets. Molecular docking studies suggest that such compounds may bind effectively to receptors involved in various signaling pathways, potentially modulating their activity . This interaction is crucial for understanding how structural variations affect the compound's overall efficacy.
Comparative Analysis
To provide a clearer understanding of how 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one compares with other similar compounds, a summary table is presented below:
| Compound Name | Structural Features | Antimicrobial Activity | Anti-Proliferative Activity |
|---|---|---|---|
| 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one | Thiophene + Piperazine | Potent against Gram-positive bacteria | Effective against multiple cancer lines |
| Thiophene Derivative A | Thiophene ring only | Moderate activity | Low cytotoxicity |
| Piperazine Derivative B | Piperazine moiety only | Low activity | Moderate cytotoxicity |
Case Studies
Several case studies highlight the biological relevance of compounds similar to 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one:
- Antimicrobial Efficacy : A study demonstrated that thiophene-linked compounds exhibited strong antibacterial properties, leading to their consideration for development as new antibiotics .
- Cancer Treatment : Research on piperazine derivatives revealed their potential as anti-cancer agents, with some exhibiting micromolar affinity toward specific receptors involved in tumor growth regulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
